Angiotensin II, 1-sar-5-ile-8-ala-

Vue d'ensemble

Description

Synthesis and Pharmacology of Angiotensin II Antagonists

The synthesis of angiotensin II (A II) antagonists has been a subject of interest due to their potential therapeutic applications. One such compound, 8arcosyl1-cysteinyl(S-methyl)8-angiotensin II [Sar1-Cys(Me)8-A II], has been synthesized and shown to exhibit properties of a noncompetitive antagonist with partial organ selectivity . This compound demonstrated significant potency as an antagonist on vascular smooth muscle both in vitro and in vivo, with a particularly high pA2 value in rabbit aorta studies. It was found to be less effective on visceral smooth muscle, such as guinea pig ileum and rat uterus. Notably, in vascular smooth muscle, the compound reduced both the slope and maximum of the A II dose-response curves, indicating elements of noncompetitive antagonism. These effects were reversible in vitro but only partially so in vivo .

Comparative Effects of Angiotensin II Analogues

A comparative study of three angiotensin II analogues, including [Sar1, Ile8]- and [Sar1, Ala8]angiotensin II, revealed differences in their biological effects on blood pressure and endocrine factors in normal subjects . All three analogues exhibited agonistic pressor activity, with [Sar1, Ile8]ANG II showing greater potency than the others. Interestingly, [Sar1, Ile8]ANG II and [Sar1, Ala8]ANG II also increased plasma aldosterone concentration (PAC) and blocked the steroidogenic action of ANG II, while [Sar1, Thr8]ANG II had little effect on PAC. The study suggested that angiotensin II receptors across various target organs are heterogeneous, as evidenced by the varying responses to these analogues .

Molecular Structure Analysis and Photoaffinity Labeling

The synthesis of a photoaffinity label, [Sar1, Val5, (4'-azido-3',5'-ditritio)Phe8] angiotensin II, was achieved from an iodinated precursor peptide . This label is designed for the specific labeling and isolation of peptide hormone receptors, including those for angiotensin II. The synthesis faced challenges such as autophotolysis due to the highly tritiated and photosensitive nature of the label, as well as difficulties in purifying microgram quantities. The successful resolution of these issues underscores the complexity of synthesizing molecular tools for receptor analysis .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of "Angiotensin II, 1-sar-5-ile-8-ala-", they do provide insights into the synthesis and pharmacological effects of related angiotensin II analogues. These studies highlight the importance of molecular structure in determining the biological activity and receptor selectivity of angiotensin II antagonists. The synthesis processes described in the papers also imply the chemical stability and reactivity of these compounds, which are crucial for their function as antagonists or photoaffinity labels .

Chemical Reactions Analysis

Applications De Recherche Scientifique

Vasoconstrictive Properties and Cardiovascular Impact :

- A study identified a novel Ang II-related peptide in human plasma, named Angiotensin A (Ang A), which differs from Ang II by having Ala1 instead of Asp1. This peptide is generated enzymatically and has a strong vasoconstrictive effect. It shows a smaller vasoconstrictive effect than Ang II, suggesting a lower intrinsic activity at the AT1 receptor (Jankowski et al., 2006).

Influence on Steroidogenesis :

- Angiotensin III (des-1-Asp-angiotensin II) was found to be a potent steroidogenic agent. The effects of the heptapeptide in the adrenal zona glomerulosa are resistant to blockade by C-terminally substituted analogues of angiotensin II (Sarstedt, Vaughan & Peach, 1975).

Impact on Drinking Behavior in Animal Models :

- The angiotensin II analogues Sar 1, Ile 8-, Sar 1, Leu 8-, and Sar 1, Ala 8-angiotensin II inhibited angiotensin-induced drinking in pigeons, but did not significantly affect drinking induced by eledoisin or bombesin (Caro et al., 1982).

Therapeutic Implications in Hypertension :

- Sar 1-ala 8-angiotensin II, a competitive inhibitor of angiotensin II, was administered to patients with various forms of hypertension. It induced immediate and sustained reductions in blood pressure in patients with increased plasma-renin, suggesting that angiotensin II was involved in sustaining high blood pressure (Brunner, Gavras & Laragh, 1973).

Cardiac Effects and Hypertrophy :

- A study on normotensive rats showed that angiotensin II antagonists, namely Sar1, Ile8-AII, Sar1, Ala8-AII, and Sar1, Thr8-AII, affected cardiac hypertrophy when administered daily for 4 weeks. Notably, Sar1, Ile8-AII, and Sar1, Ala8-AII increased heart weight and catecholamine concentration in the ventricles (Sen, Tarazi & Bumpus, 1979).

Receptor Binding and Selectivity :

- Research on pulmonary arterial and aortic endothelial cells revealed specific binding sites for ANG II. Angiotensin analogues [Sar1, Ile8]ANG II and [Sar1, Ala8]ANG II, along with angiotensin I and angiotensin III, competitively displaced 125I-ANG II in both cell types. This suggests the presence of specific angiotensin receptors on these cells (Patel et al., 1989).

Mécanisme D'action

Target of Action

Siaa II, also known as Angiotensin II, 1-sar-5-ile-8-ala-, is primarily targeted at the angiotensin II receptors . These receptors are a part of the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance .

Mode of Action

Siaa II acts as an agonist at the angiotensin II receptors . It binds to these receptors and triggers a response that includes vasoconstriction, release of aldosterone, and increased thirst . The compound’s interaction with its targets results in increased blood pressure .

Biochemical Pathways

The action of Siaa II affects several biochemical pathways. The primary pathway is the renin-angiotensin system . When Siaa II binds to the angiotensin II receptors, it triggers a cascade of events that lead to vasoconstriction and the release of aldosterone . This results in increased blood volume and blood pressure .

Action Environment

The action of Siaa II can be influenced by various environmental factors. For instance, the presence of other vasoactive substances, the overall state of hydration, and the balance of other hormones can all impact the efficacy and stability of Siaa II .

Orientations Futures

Propriétés

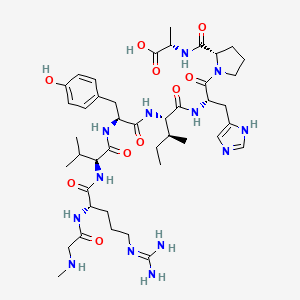

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H67N13O10/c1-7-24(4)35(40(63)53-31(19-27-20-47-22-49-27)41(64)56-17-9-11-32(56)38(61)50-25(5)42(65)66)55-37(60)30(18-26-12-14-28(57)15-13-26)52-39(62)34(23(2)3)54-36(59)29(51-33(58)21-46-6)10-8-16-48-43(44)45/h12-15,20,22-25,29-32,34-35,46,57H,7-11,16-19,21H2,1-6H3,(H,47,49)(H,50,61)(H,51,58)(H,52,62)(H,53,63)(H,54,59)(H,55,60)(H,65,66)(H4,44,45,48)/t24-,25-,29-,30-,31-,32-,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIEWFECSPPTVQN-YXRHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H67N13O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90191436 | |

| Record name | Angiotensin II, 1-sar-5-ile-8-ala- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

926.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Angiotensin II, 1-sar-5-ile-8-ala- | |

CAS RN |

38027-95-1 | |

| Record name | Angiotensin II, 1-sar-5-ile-8-ala- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038027951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin II, 1-sar-5-ile-8-ala- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde](/img/structure/B1336935.png)

![6-(Furan-2-yl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1336966.png)